2,5-Dioxopyrrolidin-1-yl pentanoate
Description
2,5-Dioxopyrrolidin-1-yl pentanoate is a succinimide-based active ester widely used in bioconjugation chemistry. It is synthesized via carbodiimide-mediated coupling of lipoic acid (or its derivatives) with N-hydroxysuccinimide (NHS) in tetrahydrofuran (THF) . This compound features a reactive NHS ester group that facilitates efficient coupling with nucleophiles (e.g., amines, thiols) under mild conditions. Its primary applications include drug conjugation to nanoparticles, antibodies, and biomolecules, as well as the preparation of functionalized linkers for drug delivery systems . Structural characterization via IR, NMR, and HRMS-ESI confirms its purity (>98%) and stability in organic solvents .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) pentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4/c1-2-3-4-9(13)14-10-7(11)5-6-8(10)12/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLIANXPAARUMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)ON1C(=O)CCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,5-Dioxopyrrolidin-1-yl pentanoate typically involves the reaction of pyrrolidine-2,5-dione with pentanoic acid or its derivatives under appropriate conditions . One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2,5-Dioxopyrrolidin-1-yl pentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alcohols or amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl pentanoate has several scientific research applications:
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl pentanoate involves its interaction with specific molecular targets and pathways. For instance, some derivatives of pyrrolidine-2,5-dione have been shown to inhibit voltage-gated sodium channels and calcium channels, which play a crucial role in neuronal excitability and neurotransmission. This inhibition can lead to anticonvulsant effects by stabilizing neuronal membranes and reducing excessive neuronal firing.
Comparison with Similar Compounds
Research Findings and Trends
- Drug Delivery : Disulfide-containing derivatives (e.g., 890409-85-5) are prioritized in antibody-drug conjugates (ADCs) for tumor-specific activation .
- Polymer Chemistry: RAFT-active derivatives (e.g., 1195771-65-3) are gaining traction for synthesizing stimuli-responsive nanocarriers .
- Limitations: Short-chain NHS esters (e.g., 2,5-dioxopyrrolidin-1-yl propanoate) show rapid hydrolysis, limiting in vivo utility compared to pentanoate-based analogues .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
